1-[2-[4-(3-氯苯基)哌嗪-1-基]乙基]-6,7-二氢-5H-吲哚-4-酮
描述
This compound belongs to the class of organic compounds known as n-arylpiperazines . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The title compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by HRMS, IR, 1H and 13C NMR experiments . The molecular weight of a similar compound, N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is 373.88 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in DMSO but insoluble in water . The SMILES string for a similar compound is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .科学研究应用
Alpha 1 肾上腺素受体配体:
- 嘧啶并[5,4-b]吲哚衍生物,包括具有(苯基哌嗪基)烷基侧链的那些,已被发现作为 alpha 1 肾上腺素受体配体很有效。这些化合物对 alpha 1 的选择性高于 alpha 2、beta 2 和 5HT1A 受体。它们结构的修改可以提高选择性 (Russo 等,1991).
抗肿瘤活性:
- 某些带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,包括那些带有 3-氯苯基的,已显示出对乳腺癌细胞有希望的抗增殖特性。发现这些化合物与已知的抗癌药物顺铂相比是有效的 (Yurttaş 等,2014).
抗菌活性:
- 已经合成并评估了新型杂环化合物,如 3-[-3-(3-(4-氟苯基)-1-异丙基吲哚-2-基)烯丙基)哌嗪-1-基] 1, 2-苯并异噻唑,对各种微生物的抗菌和抗真菌活性 (V.Gaikwa 等,2009).
多巴胺 D(4) 受体配体:
- 多巴胺 D(4) 受体配体 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺的结构修饰显示多巴胺 D(4) 受体亲和力随着酰胺键和烷基链的修饰而降低 (Perrone 等,2000).
多巴胺拮抗剂中的代谢:
- 化合物 3-([4-(4-氯苯基)哌嗪-1-基]-甲基)-1H-吡咯并-2, 3-β-吡啶,一种多巴胺 D(4) 选择性拮抗剂,在大鼠、猴子和人类中经历代谢过程,如 N-去烷基化和新型巯基尿酸加合物的形成 (Zhang 等,2000).
抗癌和抗结核研究:
- 1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮的合成衍生物已显示出显着的抗癌和抗结核活性,一些化合物表现出两种活性 (Mallikarjuna 等,2014).
三唑衍生物的抗菌活性:
- 已经合成了新型的 1,2,4-三唑衍生物,并显示出对各种微生物的良好或中等的抗菌活性 (Bektaş 等,2007).
抗组胺特性:
- 西替利嗪,一种哌嗪类抗组胺药,是一种选择性 H1 组胺受体拮抗剂,可有效治疗荨麻疹和过敏性鼻炎 (Arlette,1991).
属性
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQHUPRBBCQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-1,5,6,7-tetrahydroindol-4-one | |
CAS RN |
496921-73-4 | |
Record name | NEO-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEO-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。